(3'S)-[1,3'-bipiperidin]-2-one hydrochloride
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Overview
Description
(3’S)-[1,3’-bipiperidin]-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by its unique structure, which includes a bipiperidine moiety and a hydrochloride salt form, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’S)-[1,3’-bipiperidin]-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with suitable reagents to form the bipiperidine structure, followed by the introduction of the hydrochloride group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (3’S)-[1,3’-bipiperidin]-2-one hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3’S)-[1,3’-bipiperidin]-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
(3’S)-[1,3’-bipiperidin]-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3’S)-[1,3’-bipiperidin]-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Bipiperidine: A compound with two piperidine rings connected by a single bond.
Uniqueness
(3’S)-[1,3’-bipiperidin]-2-one hydrochloride is unique due to its specific bipiperidine structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.
Properties
IUPAC Name |
1-[(3S)-piperidin-3-yl]piperidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9;/h9,11H,1-8H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRAFPMCLJMCAU-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)C1)[C@H]2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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